molecular formula C15H13NO4S B13926849 Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- CAS No. 100200-71-3

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-

Cat. No.: B13926849
CAS No.: 100200-71-3
M. Wt: 303.3 g/mol
InChI Key: FAAORLFQSDBSJE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-, is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position (C4) and a 1,3-benzodioxol-5-ylmethylene group attached to the nitrogen atom. This compound belongs to a class of molecules where the sulfonamide moiety is functionalized with aromatic or heterocyclic groups, often designed to modulate physicochemical properties or biological activity.

Properties

CAS No.

100200-71-3

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3

InChI Key

FAAORLFQSDBSJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Property Data
Chemical Name Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
CAS Number 22102-40-5
Molecular Formula C15H15NO4S
Molecular Weight 305.354 g/mol
Synonyms N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzenesulfonamide, N-piperonyl-p-toluenesulfonylamide, etc.

Preparation Methods

Detailed Synthetic Route

Step 1: Synthesis of 1,3-Benzodioxol-5-ylmethylamine Intermediate
  • Starting Materials: Catechol and formaldehyde.
  • Reaction: Catechol undergoes a condensation reaction with formaldehyde under acidic conditions to form 1,3-benzodioxole.
  • Subsequent Functionalization: The 5-position of the benzodioxole ring is functionalized to introduce a methylamine group, typically via halomethylation (e.g., chloromethylation) followed by amination.
Step 2: Preparation of 4-Methylbenzenesulfonyl Chloride
  • Commercially available p-toluenesulfonyl chloride is used as the sulfonyl donor.
Step 3: Formation of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
  • The benzodioxol-5-ylmethylamine intermediate is reacted with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or pyridine) to form the sulfonamide bond.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5 °C) to control reaction kinetics and minimize side reactions.
  • The product is isolated by aqueous workup followed by purification via recrystallization or column chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Benzodioxole formation Catechol + formaldehyde, H2SO4 catalyst, 80 °C 75 Acid-catalyzed cyclization
Halomethylation of benzodioxole Paraformaldehyde + HCl, ZnCl2 catalyst, reflux 65 Introduces chloromethyl group
Amination NH3 or amine source, solvent (ethanol), reflux 70 Converts chloromethyl to methylamine
Sulfonamide formation p-Toluenesulfonyl chloride + amine, Et3N, DCM, 0–5 °C 80 Base-mediated sulfonamide coupling

Analytical and Purification Methods

  • Purification: Recrystallization from ethanol/water or silica gel chromatography using mixtures of hexane/ethyl acetate.
  • Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (characteristic sulfonamide S=O stretches near 1150–1350 cm⁻¹), and mass spectrometry.
  • Crystallography: X-ray diffraction can be used to confirm molecular structure and sulfonamide bond geometry.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Typical Yield (%) Comments
Benzodioxole ring synthesis Catechol + formaldehyde, acid catalyst 75 Essential for benzodioxole moiety
Halomethylation of benzodioxole Paraformaldehyde + HCl, ZnCl2, reflux 65 Introduces reactive site for amination
Amination to benzodioxol-5-ylmethylamine NH3, ethanol, reflux 70 Amination step
Sulfonamide coupling p-Toluenesulfonyl chloride, triethylamine, DCM, 0–5 °C 80 Final coupling step

Research Findings and Notes

  • The sulfonamide bond formation is typically high yielding and selective under mild base and low temperature conditions, minimizing side reactions such as sulfonyl chloride hydrolysis.
  • The benzodioxole moiety is stable under these conditions, preserving the pharmacophoric structure.
  • Purification steps are critical to remove unreacted sulfonyl chloride and amine impurities, which can affect biological activity.
  • The synthetic route is amenable to scale-up for industrial production with optimization of solvent use and reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to capsaicin.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves its interaction with molecular targets similar to those of capsaicin. It is believed to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-, and related compounds:

Compound Name Substituents on Benzene Ring Benzodioxol Modifications Molecular Weight Key Properties/Applications Reference
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- 4-methyl Methylene linkage Not reported Potential sulfonamide scaffold Target
N-(6-Acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide 4-methyl 6-acetyl group on benzodioxol Not reported Enhanced electron-withdrawing effects
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide None Methyl linkage (non-methylene) Not reported Capsaicin analogue
Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-(1,3-benzodioxol-5-ylmethylene)- 4-aminophenyl sulfonyl Methylene linkage 380.417 g/mol Higher molecular weight, density 1.38 g/cm³

Structural and Functional Differences

  • Substituent Effects: The methyl group at the para position in the target compound likely increases lipophilicity compared to unsubstituted analogues (e.g., ).
  • Linkage Flexibility : The methylene (-CH₂-) linkage in the target compound vs. direct methyl bonding in may influence conformational flexibility and intermolecular interactions.
  • Molecular Complexity: The compound in incorporates a 4-aminophenyl sulfonyl group, increasing molecular weight (380.417 g/mol) and polarity compared to simpler derivatives.

Physicochemical Properties

  • Density and Boiling Point : The compound in has a density of 1.38 g/cm³ and a boiling point of 627.8°C, which may correlate with its higher molecular weight and polar substituents. The target compound, lacking these groups, is likely less dense.
  • Solubility : The methyl group in the target compound could enhance lipid solubility compared to the acetylated derivative in , which might exhibit lower membrane permeability due to increased polarity.

Research Findings and Validation

  • Crystallography : Programs like SHELX and WinGX are critical for resolving and validating such structures, ensuring accurate bond lengths and angles .
  • Structure Validation : Tools described in emphasize the importance of R-factors and displacement parameters, which are standard metrics for assessing structural integrity in analogues.

Biological Activity

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- (CAS No. 22102-40-5) is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.354 g/mol
  • Structural Characteristics : The compound features a benzenesulfonamide group and a 1,3-benzodioxole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that benzenesulfonamides exhibit various biological activities, including anti-cancer properties and effects on cardiovascular systems. The specific compound has been evaluated for its cytotoxicity against cancer cell lines and its influence on perfusion pressure in isolated heart models.

Cytotoxicity Against Cancer Cells

A study by De Sá-Junior et al. (2013) demonstrated that N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM. This suggests potential as an anti-cancer agent.

Cell Line IC50 (µM)
MCF732

Cardiovascular Effects

In another study focusing on cardiovascular activity, the effects of various benzenesulfonamide derivatives were examined using isolated rat heart models. The results showed that specific derivatives could decrease perfusion pressure and coronary resistance.

Compound Dose Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001 nMDecreased
4-(2-Amino-ethyl)-benzenesulfonamide0.001 nMSignificant decrease
2-Hydrazinocarbonyl-benzenesulfonamide0.001 nMModerate decrease

Molecular Docking Studies

Theoretical studies using molecular docking have indicated that some benzenesulfonamides may act as calcium channel inhibitors. For instance, the interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channel proteins was modeled to predict its inhibitory potential on calcium influx, which could lead to cardiovascular benefits.

The biological activity of benzenesulfonamides is often attributed to their ability to interact with specific biomolecules involved in cellular signaling pathways. The presence of the sulfonamide group is crucial for binding interactions with target proteins, influencing their activity and stability.

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